3-Chloro-1-fluoro-8-methylnaphthalene
Description
3-Chloro-1-fluoro-8-methylnaphthalene is a polyhalogenated naphthalene derivative with the molecular formula C₁₁H₈ClF. It features a naphthalene backbone substituted with a chlorine atom at position 3, a fluorine atom at position 1, and a methyl group at position 8.
Properties
Molecular Formula |
C11H8ClF |
|---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
3-chloro-1-fluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H8ClF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3 |
InChI Key |
RMKWCVDBAWXBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-fluoro-8-methylnaphthalene typically involves halogenation reactions. One common method is the selective halogenation of naphthalene derivatives. For instance, the bromination of naphthalene can be achieved using molecular bromine under photochemical conditions . Similarly, chlorination and fluorination can be performed using appropriate halogenating agents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of 3-Chloro-1-fluoro-8-methylnaphthalene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-fluoro-8-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Chloro-1-fluoro-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-fluoro-8-methylnaphthalene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
Comparison with Similar Compounds
Substituent Impact :
- Fluorine : Highly electronegative, induces strong electron-withdrawing effects, directing electrophilic substitution to meta/para positions.
- Chlorine : Moderately electron-withdrawing, directs ortho/para substitution.
- Methyl Group : Electron-donating via hyperconjugation, activates the ring for electrophilic attack.
Physicochemical Properties
*Estimated values based on structural analogs.
Key Observations :
- The addition of fluorine and chlorine in 3-Chloro-1-fluoro-8-methylnaphthalene increases molecular weight compared to 8-Chloro-1-methylnaphthalene.
- The XLogP3 value (estimated ~3.9) suggests lower hydrophobicity than 8-Chloro-1-methylnaphthalene (4.2) due to fluorine’s polar nature.
Environmental and Toxicological Considerations
- Chlorinated naphthalenes (e.g., Halowax 1031) are known for environmental persistence and toxicity .
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